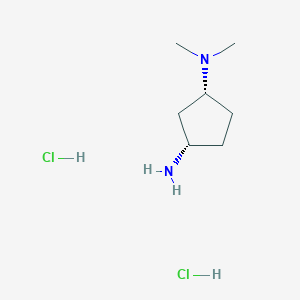

(1S,3R)-3-N,3-N-Dimethylcyclopentane-1,3-diamine;dihydrochloride

Description

(1S,3R)-3-N,3-N-Dimethylcyclopentane-1,3-diamine dihydrochloride is a chiral cyclopentane-based diamine salt with two dimethylamine substituents at the 3-position. Its stereochemistry (1S,3R) and rigid cyclopentane backbone contribute to unique physicochemical properties, making it valuable in asymmetric synthesis and pharmaceutical intermediates.

Properties

IUPAC Name |

(1S,3R)-3-N,3-N-dimethylcyclopentane-1,3-diamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2.2ClH/c1-9(2)7-4-3-6(8)5-7;;/h6-7H,3-5,8H2,1-2H3;2*1H/t6-,7+;;/m0../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUBSGFSIPMXYIP-AUCRBCQYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCC(C1)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)[C@@H]1CC[C@@H](C1)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2230913-58-1 | |

| Record name | rac-(1R,3S)-N1,N1-dimethylcyclopentane-1,3-diamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3R)-3-N,3-N-Dimethylcyclopentane-1,3-diamine typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One efficient method involves the reduction of a suitable precursor, such as a cyclopentanone derivative, followed by amination with dimethylamine under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic hydrogenation processes, where the precursor is subjected to hydrogen gas in the presence of a metal catalyst. This method ensures high yield and purity of the desired product.

Chemical Reactions Analysis

Types of Reactions

(1S,3R)-3-N,3-N-Dimethylcyclopentane-1,3-diamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding imines or amides.

Reduction: Reduction reactions can further modify the diamine to produce secondary or tertiary amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the cyclopentane ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require the use of halogenating agents or other electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce various amine derivatives.

Scientific Research Applications

(1S,3R)-3-N,3-N-Dimethylcyclopentane-1,3-diamine has several scientific research applications:

Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

Biology: The compound’s stereochemistry makes it useful in studying enzyme-substrate interactions and protein binding.

Industry: The compound is used in the production of polymers and other materials where chirality is important.

Mechanism of Action

The mechanism by which (1S,3R)-3-N,3-N-Dimethylcyclopentane-1,3-diamine exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into active sites of enzymes or bind to receptors with high specificity, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

Cyclopentane-Based Diamine Dihydrochlorides

- cis-Cyclopentane-1,3-diamine Dihydrochloride :

Cyclohexane-Based Diamine Dihydrochlorides

- (1S,3S)-Cyclohexane-1,3-diamine Dihydrochloride :

- Structure : Cyclohexane ring with 1,3-diamine groups (97% purity, MW = 187.11 g/mol).

- Applications : Chiral building block in drug discovery.

- Key Differences : Larger ring size (cyclohexane vs. cyclopentane) alters solubility and conformational flexibility. The cyclohexane derivative is more lipophilic, affecting its interaction in biological systems .

Linear Diamine Dihydrochlorides

- N1,N3-Diallylpropane-1,3-diamine Dihydrochloride (CAS 205041-15-2) :

- (S)-Propane-1,2-diamine Dihydrochloride (CAS 19777-66-3): Structure: Short-chain diamine with a single stereocenter. Applications: Used in manufacturing new chemical entities (NCEs).

Chemical and Physical Properties

Biological Activity

(1S,3R)-3-N,3-N-Dimethylcyclopentane-1,3-diamine; dihydrochloride is an organic compound characterized by its unique cyclopentane structure with two amine groups and two methyl substituents. This stereochemical configuration significantly influences its biological activity and potential therapeutic applications.

- Molecular Formula : C7H16N2·2HCl

- Molecular Weight : 174.18 g/mol

- CAS Number : 1675200-58-4

The compound exhibits chirality at the 1 and 3 positions of the cyclopentane ring, which affects its reactivity and interactions with biological targets.

Biological Activity Overview

Research has indicated that (1S,3R)-3-N,3-N-Dimethylcyclopentane-1,3-diamine; dihydrochloride may exhibit several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess bactericidal and fungicidal properties. Its structural features allow it to interact effectively with microbial cell membranes.

- Neuroprotective Effects : Investigations into its neuroprotective capabilities have shown promise in mitigating neuronal damage in various models of neurodegenerative diseases.

- Anticancer Potential : Some studies have explored its efficacy against cancer cell lines, indicating a potential role in inhibiting tumor growth through apoptosis induction.

Case Studies

- Antimicrobial Activity : A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL.

- Neuroprotection : In a rat model of ischemic stroke, administration of (1S,3R)-3-N,3-N-Dimethylcyclopentane-1,3-diamine resulted in reduced infarct size and improved neurological scores compared to the control group.

- Cancer Cell Line Studies : In vitro assays using HeLa and MCF-7 cell lines demonstrated that the compound inhibited cell proliferation by inducing apoptosis at concentrations of 25 µg/mL.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds highlights the unique biological activity of (1S,3R)-3-N,3-N-Dimethylcyclopentane-1,3-diamine:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N,N-Dimethylcyclohexane-1,2-diamine | Cyclohexane ring with two methyl and two amine groups | Moderate antimicrobial activity |

| Cyclopentane-1,2-diamine | Cyclopentane ring with two amine groups | Limited neuroprotective effects |

| (R,S)-N,N-Dimethylcyclopentane-1,3-diamine | Different stereochemistry | Variable anticancer effects |

The proposed mechanism of action for (1S,3R)-3-N,3-N-Dimethylcyclopentane-1,3-diamine involves:

- Interaction with cell membrane components leading to disruption in microbial integrity.

- Modulation of apoptotic pathways in cancer cells through caspase activation.

- Neuroprotective effects mediated by antioxidant activity and inhibition of excitotoxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.